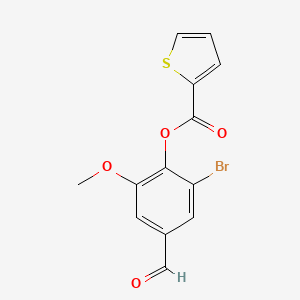![molecular formula C15H21NO2 B4930970 4-cyclohexyl-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4930970.png)
4-cyclohexyl-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cyclohexyl-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione is a heterocyclic compound that has become increasingly popular in scientific research due to its unique properties. This compound is commonly referred to as CTX or cyclothiazomycin and has been the subject of numerous studies in recent years. The purpose of
Mechanism of Action
The mechanism of action of CTX is not fully understood, but it is believed to involve the inhibition of bacterial cell wall synthesis and DNA replication. CTX has been shown to bind to the D-alanyl-D-alanine residues of peptidoglycan, which prevents the cross-linking of the cell wall. This leads to cell lysis and death of the bacteria. CTX has also been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication.
Biochemical and Physiological Effects:
CTX has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent. In addition to its antibacterial, antifungal, and anticancer properties, CTX has also been shown to exhibit anti-inflammatory and antioxidant effects. CTX has been shown to reduce the production of pro-inflammatory cytokines and increase the activity of antioxidant enzymes.
Advantages and Limitations for Lab Experiments
One of the main advantages of CTX is its broad-spectrum activity against bacteria, fungi, and cancer cells. This makes it a valuable tool for researchers studying these organisms. CTX is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of CTX is its low solubility in water, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for research on CTX. One area of interest is the development of CTX derivatives with improved solubility and potency. Another area of interest is the study of CTX in animal models to determine its efficacy and toxicity in vivo. Additionally, the potential use of CTX as a therapeutic agent for bacterial infections, fungal infections, and cancer should be further explored. Finally, the mechanism of action of CTX should be further elucidated to better understand its antibacterial, antifungal, and anticancer properties.
Synthesis Methods
The synthesis method of CTX involves the reaction of cyclohexanone with a primary amine, followed by oxidation and cyclization. The resulting product is a white crystalline powder that is soluble in water and organic solvents. The synthesis method of CTX has been optimized over the years, and several modifications have been made to improve the yield and purity of the compound.
Scientific Research Applications
CTX has been extensively studied for its antibacterial, antifungal, and anticancer properties. In vitro studies have shown that CTX exhibits potent activity against a wide range of gram-positive and gram-negative bacteria, as well as fungi. CTX has also been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer.
properties
IUPAC Name |
4-cyclohexyl-4-azatricyclo[5.2.1.02,6]decane-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c17-14-12-9-6-7-10(8-9)13(12)15(18)16(14)11-4-2-1-3-5-11/h9-13H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXKKQSLZEBXQJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C3C4CCC(C4)C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![propyl 2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]butanoate](/img/structure/B4930893.png)
![N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-isopropoxybenzamide](/img/structure/B4930901.png)
![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B4930908.png)
![4-[(3-bromo-4-methylphenyl)diazenyl]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4930915.png)
![N,N-dimethyl-2-{4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4930916.png)

![1-phenyl-N-[2-(1,2,3-thiadiazol-4-ylcarbonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]cyclopropanecarboxamide](/img/structure/B4930937.png)


![N-(4-chlorophenyl)-2-{[1-(3-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B4930943.png)
![1-ethoxy-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzene](/img/structure/B4930951.png)
![1-benzyl-5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4930952.png)
![(2S)-1-({5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-methyl-2-phenylpiperazine](/img/structure/B4930974.png)
![3-(4-chlorophenyl)-2-methyl-7-(5-methyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4930978.png)